molecular formula C17H18ClNO4S B6413134 2-(3-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95% CAS No. 1261916-22-6

2-(3-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95%

Cat. No. B6413134
CAS RN: 1261916-22-6
M. Wt: 367.8 g/mol
InChI Key: NIYCWYWWADOIQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid (2-3-t-BSCBA) is an organic compound with a molecular weight of 254.55 g/mol. It is a white crystalline solid with a melting point of 122-124°C and a boiling point of 441-443°C. 2-3-t-BSCBA is commonly used in organic synthesis and research applications. It has a wide range of applications in the chemical, pharmaceutical, and biotechnological industries.

Mechanism of Action

2-(3-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95% is an organic compound that can be used as a catalyst in the synthesis of organic compounds. It catalyzes the reaction between two molecules by forming a covalent bond between them. This covalent bond is then broken, releasing energy in the form of heat. This heat is used to drive the reaction forward, resulting in the formation of the desired product.
Biochemical and Physiological Effects
2-(3-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the breakdown of fatty acids and cholesterol, as well as the synthesis of prostaglandins. It has also been shown to inhibit the activity of an enzyme involved in the synthesis of DNA and RNA. Additionally, it has been found to inhibit the activity of an enzyme involved in the synthesis of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

2-(3-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95% has a number of advantages and limitations for lab experiments. One of the main advantages is its low cost and availability. It is also highly soluble in aqueous solutions, making it easy to use in a variety of lab experiments. Additionally, it is relatively stable and has a low toxicity. However, it is also relatively unstable in the presence of light and oxygen, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 2-(3-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95%. One potential direction is the development of new synthetic methods for the synthesis of this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents. Additionally, further research into the use of this compound as a catalyst could lead to the development of new and more efficient synthetic methods. Finally, further research into the use of this compound as an intermediate in the synthesis of organic compounds could lead to the development of new and more efficient synthetic methods.

Synthesis Methods

2-(3-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95% can be synthesized in several different ways. The most common method is a reaction between 3-bromo-4-chlorobenzoic acid and t-butylsulfamate in an aqueous solution. This reaction takes place at temperatures between 80-90°C and yields a white crystalline product. Other methods of synthesis include the reaction between 4-chlorobenzoic acid and t-butylsulfamate, and the reaction between 3-bromo-4-chlorobenzoic acid and t-butylsulfamate in aqueous solution.

Scientific Research Applications

2-(3-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used as a starting material in the synthesis of a variety of pharmaceuticals, including antibiotics, analgesics, and anti-inflammatory drugs. Additionally, it is used in the synthesis of a variety of biotechnological products, such as enzymes, antibodies, and other proteins.

properties

IUPAC Name

2-[3-(tert-butylsulfamoyl)phenyl]-6-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-17(2,3)19-24(22,23)12-7-4-6-11(10-12)13-8-5-9-14(18)15(13)16(20)21/h4-10,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYCWYWWADOIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.